2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-

Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

2-Thiopheneethanamine, β-[(4-chlorophenyl)sulfonyl]- (CAS 903094-84-8) is a sulfone-containing β-arylethylamine building block featuring a thiophene ring, a para-chlorophenylsulfonyl group, and a primary amine. With a molecular formula of C12H12ClNO2S2 and a molecular weight of 301.8 g/mol, the free base form is a neutral, lipophilic molecule (calculated XLogP3 = 2.1) that serves as a versatile intermediate for the synthesis of sulfonamide libraries, kinase-targeted probes, and agrochemical candidates.

Molecular Formula C12H12ClNO2S2
Molecular Weight 301.8 g/mol
CAS No. 903094-84-8
Cat. No. B12129517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-
CAS903094-84-8
Molecular FormulaC12H12ClNO2S2
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H12ClNO2S2/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11/h1-7,12H,8,14H2
InChIKeyYPZDDWHUYSEXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- (CAS 903094-84-8): Key Procurement-Quality Attributes for the Research-Grade Free Base


2-Thiopheneethanamine, β-[(4-chlorophenyl)sulfonyl]- (CAS 903094-84-8) is a sulfone-containing β-arylethylamine building block featuring a thiophene ring, a para-chlorophenylsulfonyl group, and a primary amine [1]. With a molecular formula of C12H12ClNO2S2 and a molecular weight of 301.8 g/mol, the free base form is a neutral, lipophilic molecule (calculated XLogP3 = 2.1) that serves as a versatile intermediate for the synthesis of sulfonamide libraries, kinase-targeted probes, and agrochemical candidates [1][2]. Its structural features—the electron-rich thiophene, the electron-withdrawing sulfone, and the free amine handle—distinguish it from its hydrochloride salt and other positional or halogen-substituted analogs, making the procurement-qualified free base essential for applications where amine nucleophilicity and solubility in organic media are critical [2].

1
Free-base amine for direct acylation
No deprotonation step required; supports sulfonamide library synthesis
2
Neutral, lipophilic scaffold (XLogP3 2.1)
Designed for organic-solvent based reactions and cell permeability studies
3
Custom synthesis purity ≥95%
Reduces downstream purification; fits fragment-based and medchem workflows

2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- (CAS 903094-84-8): Why the Free Base Cannot Be Replaced by Its Hydrochloride Salt or Positional Analogs


Simple substitution of the free base with the hydrochloride salt (CAS 1177357-28-6) or with isomers such as 4-[(4-chlorophenyl)sulfonyl]-3-thiophenamine (CAS 175201-48-6) risks altering both synthetic outcomes and biological readouts. The free base offers a reactive nucleophilic amine ready for acylation or sulfonylation without the need for a deprotonation step, whereas the salt form requires base pre-treatment that can introduce competing side reactions [1][2]. Furthermore, the β-sulfonyl-thiopheneethylamine scaffold positions the amine at the β-carbon relative to the sulfone, a regiochemistry that governs both reactivity and three-dimensional conformation; shifting the amine to the 3-position of the thiophene ring (as in CAS 175201-48-6) eliminates the ethylamine spacer and fundamentally changes the pharmacophore . The quantitative evidence below demonstrates that these structural differences translate into measurable variations in lipophilicity, molecular weight, in vitro activity, and observed purity profiles, directly impacting procurement decisions for medicinal chemistry and chemical biology programs.

Amine form
Free base
Reactive nucleophile; ready for acylation or sulfonylation without base pre-treatment
HCl salt
Requires neutralization step; may introduce side reactions and alter reaction profiles
Regiochemistry
β-amine on ethyl spacer
Preserves three-dimensional pharmacophore; amine at β-carbon to sulfone
3-amino isomer
Eliminates ethyl spacer; changes pharmacophore and may alter biological readouts

2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- (CAS 903094-84-8): Head-to-Head Quantitative Evidence for Procurement Differentiation


Target Compound Free Base (CAS 903094-84-8) vs. Hydrochloride Salt (CAS 1177357-28-6): Lipophilicity (XLogP3) Comparison for Membrane Permeability Prediction

The free base (CAS 903094-84-8) exhibits a calculated XLogP3 of 2.1, indicating moderate lipophilicity that supports passive membrane diffusion [1]. In contrast, the hydrochloride salt (CAS 1177357-28-6), as a charged ionic species, is expected to have a substantially lower effective logD at physiological pH, limiting its passive cell permeability. This difference is critical for cell-based phenotypic screening where the neutral free base can cross membranes directly, while the salt may require active transport or prodrug strategies [2].

Lipophilicity (XLogP3)
Class-level
Free base XLogP3 = 2.1
Salt effective logD lower
Supports passive membrane diffusion prediction; free base may cross cell membranes more readily
Calculated XLogP3; experimental logD at pH 7.4 to verify
Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

Target Compound Free Base (CAS 903094-84-8) vs. Hydrochloride Salt (CAS 1177357-28-6): Molecular Weight Impact on Ligand Efficiency and Solid-State Handling

The free base has a molecular weight of 301.8 g/mol, whereas the hydrochloride salt weighs 338.3 g/mol due to the additional HCl (36.5 g/mol) [1][2]. In fragment-based screening, lower molecular weight directly improves ligand efficiency (LE) scores. Moreover, the free base's lower mass facilitates more accurate weighing for small-scale reactions and reduces shipping costs for bulk procurement [1].

Molecular Weight
Head-to-head
Free base 301.8 g/mol
vs. salt 338.3 g/mol (−10.8%)
Lower MW benefits fragment-based ligand efficiency and compound management
Direct comparison; exact values may vary by batch
Fragment-Based Drug Discovery Ligand Efficiency Metrics Compound Management

Target Compound (CAS 903094-84-8) vs. Positional Isomer (CAS 175201-48-6): Differential In Vitro Activity at the GIRK2 Potassium Channel

In the Vanderbilt HTS GIRK2 assay, the target compound (CAS 903094-84-8) was tested at concentrations up to 25 µM and found to be completely inactive (% Efficacy = INACTIVE) . While quantitative data for the positional isomer 4-[(4-chlorophenyl)sulfonyl]-3-thiophenamine (CAS 175201-48-6) in the same assay are not publicly available, the inactivity of the target compound distinguishes it from known GIRK2-active sulfonylthiophenes and establishes its suitability as a negative control or scaffold for selective optimization without inherent GIRK2 liability .

GIRK2 Activity
Data to verify
Inactive at all tested concentrations (≤25 µM)
Suitable as negative control scaffold for GIRK2 screens
Vanderbilt HTS data; comparator isomer data not available
Ion Channel Pharmacology Counter-Screening GIRK2 Selectivity

Target Compound Free Base (CAS 903094-84-8) vs. Hydrochloride Salt: Purity Profile and Scalable Synthesis for Research Supply

Available vendor data for the hydrochloride salt indicates a minimum purity specification of 90%+ [1]. The free base form, when custom-synthesized, can be delivered with purities typically exceeding 95% as assessed by HPLC or NMR, as verified by Chemsrc listings . Higher purity reduces the need for additional purification steps, saves time in medicinal chemistry workflows, and ensures more reproducible reaction yields.

Purity Specification
Specification review
Free base ≥95%
vs. salt ≥90%
Higher purity threshold reduces downstream purification burden
Vendor-reported by HPLC/NMR; verify certificate of analysis
Chemical Synthesis Quality Control Scalable Procurement

2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- (CAS 903094-84-8): Best-Fit Application Scenarios Based on Verified Evidence


Negative Control for GIRK2 Ion Channel Screens

Because CAS 903094-84-8 showed no activity at any tested concentration in the Vanderbilt HTS GIRK2 assay , it is ideally suited as a structurally matched negative control when screening sulfonylthiophene libraries for GIRK2 modulators. Its inactivity ensures that any observed channel modulation can be attributed to the test compound rather than background effects.

Fragment-Based Drug Discovery Start Point

With a molecular weight of 301.8 g/mol and an XLogP3 of 2.1, the free base falls within the optimal 'rule-of-three' space for fragment hits [1]. Its ready availability in >95% purity (custom synthesis) and the presence of a free amine for SAR expansion make it a pragmatic fragment start point for structure-based design programs targeting kinases, GPCRs, or epigenetic readers.

Sulfonamide Library Synthesis via Direct Acylation

The free amine of CAS 903094-84-8 can undergo direct acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides without a deprotonation step, enabling parallel synthesis of diverse sulfonamide libraries [1]. This reactivity advantage over the hydrochloride salt, which would require neutralization, simplifies automated library production and increases synthetic throughput.

Physicochemical Probe for Cellular Permeability Studies

The compound's moderate lipophilicity (XLogP3 2.1) and neutral charge under basic extraction conditions make it a useful tool for calibrating PAMPA or Caco-2 permeability assays when compared to its more polar hydrochloride salt or other ionizable analogs [2]. This application is directly supported by the quantitative logP differential established in Section 3.

Application
Selection Property
Validation Focus
GIRK2 counter-screening
Confirmed inactivity in GIRK2 assay
Verify lack of ion channel modulation in target assay
Fragment-based library design
MW and logP in rule-of-three space; free amine handle
Confirm purity >95% and amine reactivity
Sulfonamide library synthesis
Free amine nucleophilicity without deprotonation
Evaluate acylation efficiency and scope
Cellular permeability calibration
Neutral free base with moderate lipophilicity
Compare permeability against salt forms and ionizable analogs
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